![molecular formula C15H23N3O2 B1464349 Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate CAS No. 1305827-58-0](/img/structure/B1464349.png)
Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate
Overview
Description
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound “4-Piperidinemethanol” has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding
Research has explored the hydrogen bonding capabilities and supramolecular structures of related compounds, highlighting their potential in forming edge-fused rings and three-dimensional framework structures through a combination of hydrogen bonds. Such structural characteristics are fundamental in material science and crystal engineering, offering insights into the design of new molecular assemblies (Portilla et al., 2007).
Synthesis and Optimization
The optimization of synthesis methods for related compounds has been a focus, aiming at improving yields and simplifying production processes. This is crucial for industrial applications, ensuring the cost-effective production of chemicals (Fang Qiao-yun, 2012).
Antimicrobial Activities
Novel compounds with structural similarities have been synthesized and tested for their antimicrobial properties against various bacteria and fungi. This research is pivotal in developing new drugs and treatments for infections, contributing to the field of medicinal chemistry (Shah, 2014).
Optical and Nonlinear Properties
The study of Schiff base compounds derived from similar structures has unveiled significant optical and nonlinear properties. These findings have implications for their application in optical devices, photonic materials, and as optical limiters, demonstrating the compound's versatility in materials science (Abdullmajed et al., 2021).
Theoretical Studies and Spectroscopic Analysis
Theoretical and spectroscopic studies on structurally related compounds provide a deeper understanding of their chemical properties and potential applications. This research aids in the design of new compounds with desired properties for various scientific applications (İ. Koca et al., 2014).
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
It is known that the compound interacts with its targets, possibly inhibiting their activity . This interaction could lead to changes in the production of nitric oxide, thereby affecting various cellular processes.
Biochemical Pathways
Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
Depending on the context, this could include effects on blood vessel dilation, immune response, and neurotransmission .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-amino-4-[(1-methylpiperidin-4-yl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-20-15(19)11-4-5-14(13(16)10-11)17-12-6-8-18(2)9-7-12/h4-5,10,12,17H,3,6-9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJVQIHOAQJTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCN(CC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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